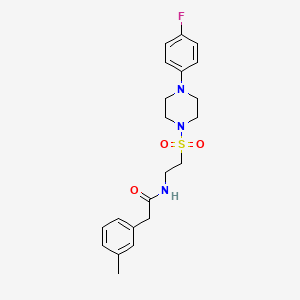
N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an azepane ring, a thioether, an oxadiazole ring, a nitro group, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the azepane ring, followed by the introduction of the thioether and oxadiazole groups. The nitro group could be introduced through a nitration reaction, and the amide group could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the azepane ring. The presence of the nitro group could potentially introduce some steric hindrance, affecting the overall conformation of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amine, and the amide group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Antifungal and Apoptotic Effects
The synthesis of triazole-oxadiazole compounds has shown potent antifungal and apoptotic activity against various Candida species, including C. albicans, C. parapsilosis, C. krusei, and C. glabrata. These compounds, specifically identified as potent against C. albicans and C. glabrata, have demonstrated non-toxic effects against healthy cells at tested concentrations, indicating their safety and potential as antifungal agents. Their mechanism of action includes apoptosis induction in Candida species, confirmed via Annexin V-PI with flow cytometry, showcasing their therapeutic application in treating fungal infections without harming the host's healthy cells (Çavușoğlu et al., 2018).
Quality Control Methods for Anticonvulsants
Developing quality control methods for promising anticonvulsant substances derived from 1,3,4-thiadiazole, such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, is crucial. This substance, demonstrating high anticonvulsive activity, underwent a detailed analytical evaluation to establish identification, impurity determination, and quantitative measurement techniques. These methods, including IR, UV, and 1H NMR spectroscopy, ensure the standardization and efficacy of new medicinal products for preclinical studies, highlighting the importance of rigorous quality control in the development of anticonvulsant drugs (Sych et al., 2018).
Antibacterial Activity of Oxadiazole Derivatives
The synthesis of derivatives containing the 1,3,4-oxadiazole heterocycle, starting from 2-methylbenzimidazole, has shown promising antibacterial activity against a variety of microbial strains. These compounds, prepared via reactions with N-aryl-2-chloroacetamides, were tested for their antimicrobial efficacy, demonstrating potential as therapeutic agents in combating bacterial infections. The structure-activity relationship of these compounds provides valuable insights into designing new antibacterial agents (Tien et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S/c1-13-14(7-6-8-15(13)24(27)28)18(26)20-11-16-21-22-19(29-16)30-12-17(25)23-9-4-2-3-5-10-23/h6-8H,2-5,9-12H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVWLUJUJINXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

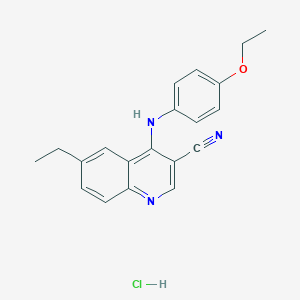
![(4-(3-Chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2778103.png)
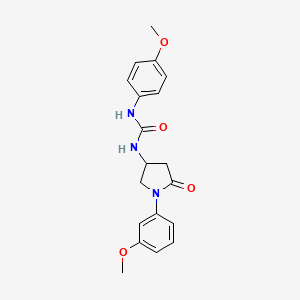
![(E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2778108.png)
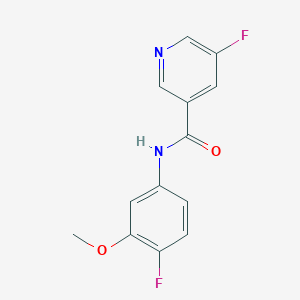
![Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-](/img/structure/B2778110.png)
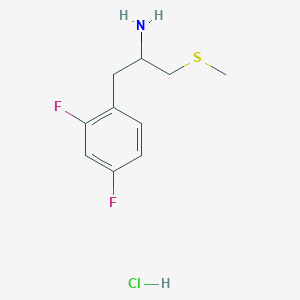
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778112.png)
![1-[(3-Methoxyphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2778113.png)
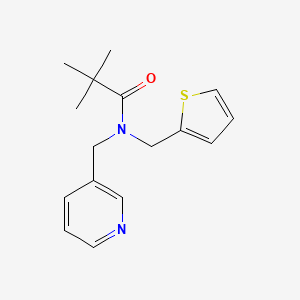
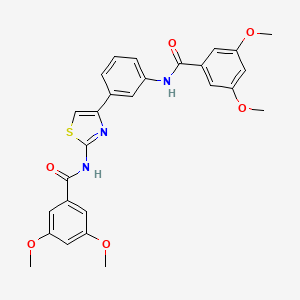
![2-butyl-5,6,7,8-tetrahydro-[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778119.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2778120.png)
